3-(Cyclopentylthio)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopentylthio)phenylboronic acid is a compound with the CAS Number: 2096333-45-6 and a molecular weight of 222.12 . It has a linear formula of C11H15BO2S .
Molecular Structure Analysis
The InChI code for 3-(Cyclopentylthio)phenylboronic acid is 1S/C11H15BO2S/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10,13-14H,1-2,5-6H2 .Chemical Reactions Analysis
Phenylboronic acids, such as 3-(Cyclopentylthio)phenylboronic acid, are commonly used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .Scientific Research Applications
Analytical Chemistry and Sensing Applications
Phenylboronic acids, including CPBA, are known for their reversible complex formation with polyols (such as sugars). This property has enabled their use in analytical chemistry and biosensing. Specifically:
- Sialic Acid Detection : Researchers have explored CPBA’s interaction with sialic acid, a cell surface glycan. This interaction serves as a molecular target for diagnostic assays and disease detection .
Drug Delivery Strategies
CPBA derivatives have been investigated for drug delivery applications due to their unique binding properties:
- Responsive Drug Release : CPBA-based systems respond to changes in pH or other environmental factors, releasing drugs at the desired site .
Organic Synthesis and Suzuki–Miyaura Coupling
CPBA is a versatile reagent in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions:
Hydrophilic Phenylboronic Acid Monoliths
Hydrophilic PBAs, including CPBA, have been employed in the preparation of organic monoliths:
- Selective Separation : CPBA-functionalized monoliths exhibit good selectivity toward cis-diols in aqueous solutions, making them useful for chromatographic separations and sample enrichment .
Biosensors and Molecular Recognition
CPBA-based systems have been explored for biosensing and molecular recognition:
- Artificial Receptors : CPBA-containing receptors mimic natural carbohydrate-binding proteins, enabling specific recognition of analytes .
Materials Science and Surface Modification
CPBA’s reactivity with hydroxyl groups makes it valuable in materials science:
Future Directions
Mechanism of Action
Target of Action
3-(Cyclopentylthio)phenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
The mode of action of 3-(Cyclopentylthio)phenylboronic acid involves its interaction with the palladium catalyst in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from the boronic acid) is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 3-(Cyclopentylthio)phenylboronic acid is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of 3-(Cyclopentylthio)phenylboronic acid is the formation of a new carbon–carbon bond in the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds .
properties
IUPAC Name |
(3-cyclopentylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2S/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10,13-14H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTSMFMVXAKODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SC2CCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.